molecular formula C10H8N4O2S B13865754 Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

Cat. No.: B13865754
M. Wt: 248.26 g/mol
InChI Key: ANNUGWKXWSQKPX-UHFFFAOYSA-N
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Description

Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a heterocyclic compound that features a thiazole and pyrazine ring fused together. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate typically involves the annulation of a thiazole ring to a pyrazine ring. One common method includes the use of pyridine derivatives followed by thiazole heterocycle annulation . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the fused bicyclic scaffold.

Industrial Production Methods: Industrial production methods for this compound may involve multicomponent one-pot reactions, which are efficient and environmentally friendly. These methods allow for the synthesis of complex molecules in a single reaction vessel, reducing the need for multiple purification steps .

Chemical Reactions Analysis

Types of Reactions: Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites on the fused heterocyclic scaffold.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic scaffold .

Mechanism of Action

The mechanism of action of ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various receptor targets, potentially modulating their activity. This interaction can lead to the inhibition of certain enzymes or receptors, resulting in the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate include other thiazole and pyrazine derivatives, such as thiazolo[4,5-b]pyridines and triazole-pyrimidine hybrids . These compounds share similar structural features and pharmacological activities.

Uniqueness: What sets this compound apart is its unique combination of a thiazole and pyrazine ring, which provides a distinct set of reactive sites and pharmacophore groups. This unique structure allows for a broader range of modifications and interactions with biological targets, enhancing its potential as a versatile pharmacological agent .

Properties

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

InChI

InChI=1S/C10H8N4O2S/c1-3-6-5-11-7-8(12-6)17-9(13-7)14-10(15)16-4-2/h1,5H,4H2,2H3,(H,11,13,14,15)

InChI Key

ANNUGWKXWSQKPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2S1)C#C

Origin of Product

United States

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